molecular formula C10H14N2O2 B3114478 2-(4-Amino-3-methylphenoxy)-N-methylacetamide CAS No. 201853-11-4

2-(4-Amino-3-methylphenoxy)-N-methylacetamide

Cat. No. B3114478
CAS RN: 201853-11-4
M. Wt: 194.23 g/mol
InChI Key: ZCOAJBWIPWRTST-UHFFFAOYSA-N
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Description

“2-(4-Amino-3-methylphenoxy)-N-methylacetamide” is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “2-(4-Amino-3-methylphenoxy)-N-methylacetamide” is 1S/C9H12N2O2/c1-6-4-7(2-3-8(6)10)13-5-9(11)12/h2-4H,5,10H2,1H3,(H2,11,12) . This indicates the presence of a methyl group, an amino group, and a phenoxy group in the molecule.


Physical And Chemical Properties Analysis

“2-(4-Amino-3-methylphenoxy)-N-methylacetamide” is a powder at room temperature . Its molecular weight is 180.21 .

Safety and Hazards

The safety information for “2-(4-Amino-3-methylphenoxy)-N-methylacetamide” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor if you feel unwell .

Mechanism of Action

Target of Action

The primary target of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide is the aryl hydrocarbon receptor (AhR) . AhR is a cytosolic transcription factor that is known to regulate the expression of genes involved in a variety of biological responses, including cell growth and differentiation .

Mode of Action

2-(4-Amino-3-methylphenoxy)-N-methylacetamide interacts with its target, the AhR, by binding to it in the cytosol . This binding triggers a series of events, including the translocation of the AhR to the nucleus, where it influences the transcription of target genes . The compound’s interaction with the AhR also involves cytochrome P450 1A1-catalysed bioactivation .

Biochemical Pathways

The interaction of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide with the AhR influences several biochemical pathways. One key pathway is the AhR signaling pathway , which is involved in the regulation of cell growth and differentiation . The compound’s interaction with the AhR can lead to changes in the expression of genes regulated by this pathway, potentially influencing cellular processes such as proliferation and apoptosis .

Result of Action

The action of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide at the molecular and cellular level results in changes in gene expression regulated by the AhR . This can lead to alterations in cellular processes such as cell growth and differentiation . In some cases, cells may develop resistance to the compound, as evidenced by the development of resistance in certain breast cancer cell lines .

Action Environment

The action, efficacy, and stability of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide can be influenced by various environmental factors. For example, the presence of other compounds that can bind to the AhR may influence the compound’s ability to interact with its target . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy .

properties

IUPAC Name

2-(4-amino-3-methylphenoxy)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-5-8(3-4-9(7)11)14-6-10(13)12-2/h3-5H,6,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOAJBWIPWRTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Amino-3-methylphenoxy)-N-methylacetamide

CAS RN

201853-11-4
Record name 2-(4-amino-3-methylphenoxy)-N-methylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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